(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE
Overview
Description
(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE, is a synthetic compound belonging to the cathinone and phenethylamine chemical classes. It is structurally related to naturally occurring compounds such as cathinone and pseudoephedrine. Buphedrone is known for its stimulant properties, which include increased alertness, elevated mood, and appetite suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buphedrone can be synthesized through various methods. One common route involves the catalytic reduction of aminoketone hydrochloride with hydrogen over platinum, yielding (±)-ephedrine in over 90% yield . Another method involves the reduction of aminoketone with sodium amalgam, resulting in a mixture of (±)-ψ-ephedrine and (±)-ephedrine .
Industrial Production Methods
Industrial production of pseudoephedrine hydrochloride involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . This method is advantageous due to its mild reaction conditions, high yield, and simplicity in waste treatment.
Chemical Reactions Analysis
Types of Reactions
Buphedrone pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, acetic acid, potassium dichromate, sulfuric acid.
Reduction: Red phosphorus, iodine, distilled water.
Major Products Formed
Oxidation: Ephedrone (methcathinone).
Reduction: Methamphetamine.
Scientific Research Applications
Buphedrone pseudoephedrine hydrochloride has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmaceutical drugs.
Biology: Studied for its neurotoxic effects on human neurons and microglia.
Medicine: Utilized as a decongestant and bronchodilator due to its sympathomimetic properties.
Industry: Employed in the production of nasal decongestants and other over-the-counter medications.
Mechanism of Action
Buphedrone pseudoephedrine hydrochloride exerts its effects through interaction with adrenergic receptors. It acts as an alpha and beta adrenergic agonist, leading to vasoconstriction and bronchodilation . The compound increases the release of dopamine from dopaminergic nerve terminals in the brain, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Similar stimulant effects but with a higher potential for abuse and addiction.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects compared to buphedrone.
Uniqueness
Buphedrone pseudoephedrine hydrochloride is unique due to its specific interaction with adrenergic receptors and its distinct neurotoxic profile. It causes early apoptosis in human neurons, unlike N-Ethylhexedrone, which induces late apoptosis/necrosis .
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYVUUUZVZMQD-NDXYWBNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043042 | |
Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-96-8 | |
Record name | Buphedrone pseudoephedrine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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